

Application Notes and Protocols: Famotidine Hydrochloride in Gastroretentive Drug delivery Systems

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Compound of Interest

Compound Name: *Famotidine hydrochloride*

Cat. No.: *B14066863*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Famotidine, a potent histamine H₂-receptor antagonist, is widely used for the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.^{[1][2]} Its therapeutic efficacy is limited by its short biological half-life (2.5-4.0 hours) and low bioavailability (40-45%), which is attributed to its poor solubility and absorption in the lower gastrointestinal tract.^[3] Gastroretentive drug delivery systems (GRDDS) offer a promising approach to overcome these limitations by prolonging the gastric residence time of famotidine, thereby enhancing its local action and improving bioavailability.^{[1][4]} This document provides a detailed overview of various GRDDS formulations for famotidine, including experimental protocols and comparative data.

Formulation Strategies and Data Presentation

Several approaches have been investigated for the formulation of famotidine GRDDS, primarily focusing on floating and mucoadhesive systems.

Floating Drug Delivery Systems (FDDS)

Floating systems are designed to have a lower density than gastric fluids, allowing them to remain buoyant in the stomach for an extended period. This is often achieved by incorporating

gas-generating agents or low-density polymers.

Formulation Code	Polymer(s) & Concentration	Gas-Generating Agent(s) & Concentration	Floating Lag Time (s)	Total Floating Time (h)	Drug Release at 8h (%)	Reference
F12	HPMC	Sodium	-	>24	~98% (at 24h)	[1]
	K15M, Carbopol	Bicarbonate, Citric				
	934P	Acid				
F7	HPMC K100M, Carbopol 940P	Sodium Bicarbonate	-	>8	-	[5]
Optimized (F5)	HPMC, Carbopol	-	21	>13.5	92.5% (at 12h)	[6]
Ideal FT	Konjac-gum, Guar-gum,	-	~50	~8	77.47% (ET), 93.82% (FM)	[7]
	Xanthan-gum, HPMC-					
	K15-M					
FHC Tablets	Phosphatidylcholine	-	110 ± 0.021	>18	99.84 ± 0.058% (at 18h)	[8]
F4	HPMC K100M	-	-	>12	96.78% (at 12h)	[9]

Mucoadhesive Drug Delivery Systems

Mucoadhesive systems incorporate polymers that adhere to the gastric mucosa, prolonging the residence time of the dosage form.

Formulation Type	Polymer(s) & Ratio	Mucoadhesion Time (h)	Drug Release	Reference
Microspheres (F2)	Sodium Alginate:Carbopo I 934P	>8	Sustained release over 7h	[4]
Microspheres (F4)	Sodium Alginate:HPMC	>8	Sustained release over 8h	[4]
Discs	Polyethylene Oxide (PEO), Polyvinylpyrrolid one (PVP)	-	Anomalous non-Fickian diffusion	[3]
Chronomodulate d Mucoadhesive Tablets (F6)	HPMC, Carbopol, Pectin	>8	99.42% at 7h	

Experimental Protocols

Protocol 1: Preparation of Famotidine Floating Tablets by Effervescent Technique

This protocol is based on the methodologies described by Rajpoot et al. and others.[1][10][11]

Materials:

- Famotidine HCl
- Hydroxypropyl Methylcellulose (HPMC) (e.g., K4M, K100M, K15M)
- Sodium Bicarbonate
- Citric Acid

- Polyvinylpyrrolidone (PVP K-30)
- Magnesium Stearate
- Purified Talc
- Isopropyl Alcohol

Procedure:

- Accurately weigh all the ingredients as per the desired formulation.
- Thoroughly mix famotidine, HPMC, sodium bicarbonate, and citric acid in a mortar.
- Prepare a granulating solution by dissolving PVP K-30 in isopropyl alcohol.
- Add the granulating solution to the powder blend and mix to form a coherent mass.
- Pass the wet mass through a 40-mesh sieve to obtain granules.
- Dry the granules in a hot air oven at 45°C until the desired moisture content is achieved.
- Size the dried granules by passing them through a 40/60 mesh sieve.
- Lubricate the granules with magnesium stearate and purified talc.
- Compress the lubricated granules into tablets using a single punch tablet machine.

Protocol 2: In-vitro Buoyancy Studies

This protocol is a standard method for evaluating the floating characteristics of GRDDS.[\[5\]](#)[\[11\]](#)

Materials:

- 0.1 N Hydrochloric Acid (HCl), pH 1.2
- Beaker (100 mL)
- Water bath maintained at $37 \pm 0.5^\circ\text{C}$

- Stopwatch

Procedure:

- Place 100 mL of 0.1 N HCl in a beaker and maintain the temperature at $37 \pm 0.5^{\circ}\text{C}$ in a water bath.
- Place a tablet in the beaker.
- Measure the Floating Lag Time: the time taken for the tablet to rise to the surface of the dissolution medium.
- Measure the Total Floating Time: the total duration for which the tablet remains buoyant on the surface of the medium.

Protocol 3: In-vitro Drug Release Study

This protocol outlines the procedure for determining the drug release profile from the formulated tablets.[\[12\]](#)[\[13\]](#)

Apparatus:

- USP Dissolution Testing Apparatus II (Paddle type)
- UV-Visible Spectrophotometer

Materials:

- Simulated Gastric Fluid (SGF), pH 1.2 (900 mL)
- Famotidine floating tablets
- 0.45 μm membrane filter

Procedure:

- Set up the USP dissolution apparatus with 900 mL of SGF at $37 \pm 0.5^{\circ}\text{C}$.
- Set the paddle speed to 50 rpm.

- Place one tablet in each dissolution vessel.
- At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours), withdraw a 10 mL sample of the dissolution medium.
- Replace the withdrawn volume with an equal amount of fresh SGF.
- Filter the withdrawn samples through a 0.45 μm membrane filter.
- Dilute the samples appropriately and measure the absorbance at 265 nm using a UV-Visible spectrophotometer with SGF as a blank.
- Calculate the cumulative percentage of drug release at each time point.

Protocol 4: Preparation of Famotidine Mucoadhesive Microspheres

This protocol is based on the emulsification-ionic gelation technique.[\[4\]](#)

Materials:

- Famotidine HCl
- Sodium Alginate
- Carbopol 934P or HPMC
- Calcium Chloride
- Liquid Paraffin
- Span 80

Procedure:

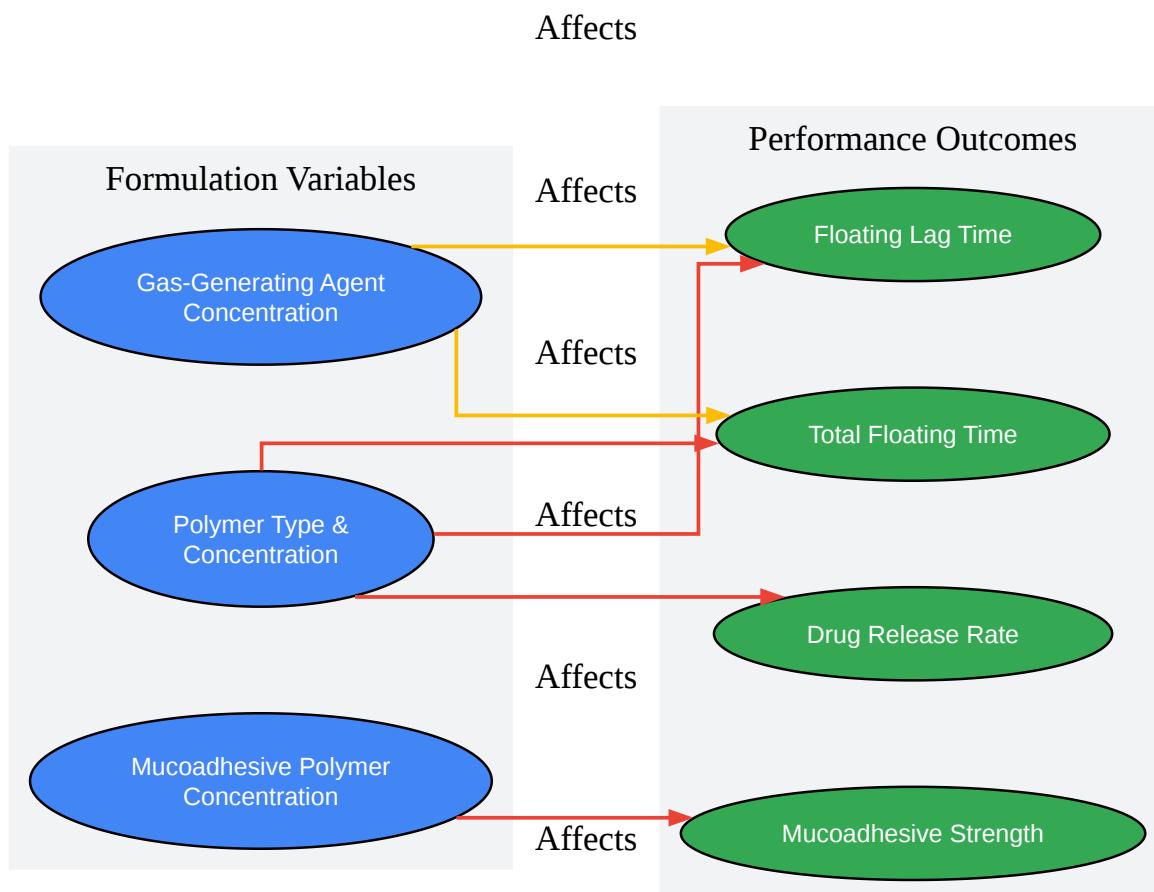
- Prepare a dispersed phase by dissolving famotidine and the mucoadhesive polymer (Carbopol 934P or HPMC) in a sodium alginate solution.

- Prepare a continuous phase of liquid paraffin containing Span 80 as an emulsifying agent.
- Add the dispersed phase to the continuous phase with constant stirring to form a water-in-oil emulsion.
- Add a solution of calcium chloride to the emulsion to induce ionic gelation and form microspheres.
- Separate the formed microspheres by filtration, wash with a suitable solvent (e.g., n-hexane) to remove excess oil, and then air dry.

Mandatory Visualizations

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Caption: Experimental workflow for formulation and evaluation of famotidine GRDDS.

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Caption: Logical relationship between formulation variables and performance outcomes.

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